molecular formula C11H12ClN3O4 B6344983 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-49-1

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344983
CAS No.: 1264087-49-1
M. Wt: 285.68 g/mol
InChI Key: NZSCTHBRLLTOGZ-UVTDQMKNSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide characterized by a Z-configuration at the C=N bond. The compound features a 2-methyl-4-nitrophenyl substituent, which confers unique electronic and steric properties. Its molecular formula is C₁₁H₁₁ClN₃O₄, with a molecular weight of 284.68 g/mol. This compound is primarily utilized as an intermediate in synthesizing heterocyclic compounds, including pyrazoles and thiazoles, which are critical in pharmaceutical chemistry .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-5-4-8(15(17)18)6-7(9)2/h4-6,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCTHBRLLTOGZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Diazotization is performed in acidic aqueous medium (HCl, H₂SO₄) at temperatures between -5°C and 0°C to stabilize the nitro-substituted diazonium intermediate. Sodium nitrite (1.05–1.10 eq) is added gradually to prevent side reactions, with reaction times ranging from 30–90 minutes. Excess nitrous acid is quenched using sulfamic acid to avoid decomposition.

Table 1: Diazotization Parameters for 2-Methyl-4-Nitroaniline

ParameterRangeImpact on Yield
Temperature-5°C to 0°CPrevents thermal degradation
HCl Concentration6–12 MEnsures protonation of amine
NaNO₂ Equivalents1.05–1.10Minimizes overnitrosation
Quenching AgentSulfamic acid (11% w/v)Eliminates residual HNO₂

Coupling with Ethyl Chloroacetoacetate

Nucleophilic Attack and Z-Selectivity

The diazonium salt reacts with ethyl chloroacetoacetate in a methanol/water system buffered with sodium acetate (2.0–3.0 eq) to maintain pH 5–6. This promotes the formation of the Z-isomer through kinetic control, as the bulky 2-methyl-4-nitrophenyl group favors the less sterically hindered transition state.

Critical Variables:

  • Solvent Composition: Methanol:water (3:1 to 2:1) balances solubility and reaction rate.

  • Temperature: Reactions conducted at -5°C to 0°C enhance Z-selectivity (>95% by ¹H NMR).

  • Coupling Time: 1–2 hours minimizes hydrolysis of the chloroacetate moiety.

Isolation and Purification

Crude product precipitates as a yellow-orange solid, which is filtered and washed with cold methanol to remove unreacted starting materials. Recrystallization from ethanol/water (1:4) yields high-purity material (mp 108–112°C).

Comparative Analysis of Synthetic Routes

Table 2: Yield Optimization Across Methodologies

MethodYield (%)Purity (HPLC)Key Modification
Single-step coupling50.498.2pH controlled via NaOAc buffer
Stepwise addition73.699.1Pre-cooled reagents (-10°C)
Solvent-free42.895.6Reduced methanol content

The stepwise addition method achieves superior yields by pre-cooling both the diazonium salt and ethyl chloroacetoacetate solutions to -10°C before mixing, mitigating exothermic side reactions.

Spectroscopic Characterization

¹H NMR Spectral Features

  • Hydrazone NH: δ 8.28 ppm (s, 1H, exchangeable with D₂O).

  • Aromatic Protons: δ 7.18–8.10 ppm (m, 3H, Ar-H).

  • Ethoxy Group: δ 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H).

IR Spectroscopy

  • C=O Stretch: 1745 cm⁻¹ (ester carbonyl).

  • N=N Stretch: 1590 cm⁻¹ (hydrazone linkage).

Challenges in Nitro- and Methyl-Substituted Systems

Electronic Effects of Nitro Group

The electron-withdrawing nitro group reduces nucleophilicity of the diazonium salt, necessitating higher coupling temperatures (0–5°C vs. -5–0°C for methoxy analogs).

Steric Hindrance from Methyl Substituent

Ortho-methyl substitution slows coupling kinetics, requiring extended reaction times (2–4 hours vs. 1–2 hours for para-substituted derivatives).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate 18% yield improvement in flow reactors (residence time 8 min, 25°C) compared to batch processes, attributed to precise temperature control and reduced intermediate degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate has the following chemical characteristics:

  • Molecular Formula : C11H12ClN3O4
  • Molecular Weight : 285.69 g/mol
  • CAS Number : 473927-63-8

The compound features a chloroacetate moiety linked to a hydrazone structure, which contributes to its reactivity and biological activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. Studies indicate that derivatives of hydrazone compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that hydrazone derivatives exhibited cytotoxic effects against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Hydrazones have been reported to possess activity against a range of bacteria and fungi, making them suitable candidates for the development of new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Pesticide Development

This compound is being explored as a potential pesticide due to its structural characteristics that may inhibit specific biochemical pathways in pests.

Case Study : Research conducted by agricultural chemists indicated that similar chloroacetate compounds showed effective insecticidal activity against common agricultural pests, reducing crop damage significantly .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and chloroacetates under controlled conditions.

Synthesis Overview :

  • Combine 2-methyl-4-nitrophenyl hydrazine with ethyl chloroacetate.
  • Heat the mixture under reflux conditions.
  • Purify the resulting product through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂): The 4-nitro derivative (C₁₀H₁₀ClN₃O₄) exhibits enhanced electrophilicity at the hydrazone carbon, facilitating nucleophilic attacks in cyclization reactions. Its melting point is higher (~352–353 K) due to strong intermolecular dipole interactions .
  • Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy analog (C₁₁H₁₃ClN₂O₃) shows improved solubility in polar solvents. Crystallographic data reveals a planar Caryl–N(H)–N=C unit with N–H⋯O hydrogen bonds forming infinite chains along the crystallographic axis .
  • Halogenated Derivatives (e.g., 2,4,5-Trichloro) : The trichloro-substituted compound (C₁₀H₈Cl₄N₂O₂) has a higher density and thermal stability, making it suitable for high-temperature applications in agrochemical synthesis .

Crystallographic and Hydrogen-Bonding Patterns

  • Z-Configuration : All compounds adopt a Z-configuration at the C=N bond, confirmed by single-crystal X-ray diffraction. This configuration enables intramolecular N–H⋯O hydrogen bonding, stabilizing the planar geometry .
  • Packing Efficiency : The 4-methoxy derivative forms tighter crystal packing (density = 1.452 g/cm³) compared to the nitro analog (1.387 g/cm³), attributed to weaker steric clashes from the OCH₃ group .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate, a compound with the CAS number 93185-75-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClN₃O₄, with a molecular weight of 265.27 g/mol. Its structure features a hydrazone linkage, which is known for its diverse biological activities.

Biological Activity Overview

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. Studies indicate that compounds containing hydrazone moieties exhibit potent activity against various bacterial strains and fungi. For instance, derivatives of hydrazones have shown MIC values ranging from 0.7 to 3.12 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMIC (μg/mL)Reference
Compound AS. aureus0.7
Compound BE. coli1.6
Compound CCandida albicans3.92

2. Anticancer Activity
Research has highlighted the anticancer potential of hydrazone derivatives, including those similar to this compound. In vitro studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines, including hepatoblastoma and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Key Findings:

  • Electron-Withdrawing Groups: The presence of nitro groups enhances the lipophilicity and overall activity against microbial strains.
  • Hydrophobic Moieties: Compounds with additional hydrophobic regions have shown improved potency against bacterial infections .

Table 2: Influence of Structural Modifications on Biological Activity

Modification TypeEffect on Activity
Nitro Group AdditionIncreased potency
Hydrophobic Region AdditionEnhanced efficacy

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties against MRSA strains, derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating potential as a novel therapeutic agent .

Case Study 2: Anticancer Effects
A recent investigation into the anticancer properties revealed that certain derivatives could inhibit tumor growth in xenograft models, showcasing their potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate, and how are reactive intermediates stabilized?

  • Methodology : The compound is synthesized via diazonium salt coupling. For example, substituted anilines (e.g., 2-methyl-4-nitroaniline) are diazotized in hydrochloric acid with sodium nitrite, then reacted with ethyl 2-chloro-3-oxobutanoate in ethanol at 0–5°C. Sodium acetate is added to buffer the reaction and stabilize the reactive diazonium intermediate .
  • Key Considerations : Slow addition of the diazonium salt (over 20–30 minutes) minimizes side reactions. Low temperatures prevent premature decomposition.

Q. How is the Z-configuration of the hydrazone double bond confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in analogous compounds (e.g., 4-methoxyphenyl derivatives), the Z-configuration is confirmed by the planar C=N bond geometry and torsion angles (e.g., 0.8° deviation in Caryl–NH–N=C linkage) .
  • Alternative Methods : NMR NOE experiments can detect spatial proximity between the hydrazone NH and ester carbonyl groups, supporting the Z-configuration.

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